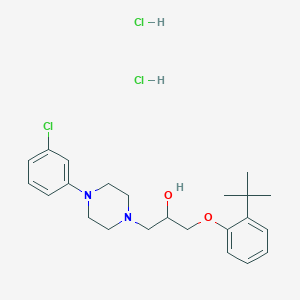
1-(2-(Tert-butyl)phenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Tert-butyl)phenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H33Cl3N2O2 and its molecular weight is 475.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(Tert-butyl)phenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, also known by its CAS number 1177812-90-6, is a compound of interest in pharmacological research due to its potential biological activities, particularly as a selective agonist for dopamine receptors. This article aims to provide a comprehensive overview of its biological activity, including detailed data tables, case studies, and research findings.
Molecular Structure
The compound has the following molecular formula:
- Molecular Formula : C23H33Cl3N2O2
- Molecular Weight : 475.9 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Dopamine Receptor Agonism
Recent studies have highlighted the compound's role as a selective agonist for the D3 dopamine receptor (D3R). In a high-throughput screening assay, it was shown to promote D3R-mediated β-arrestin translocation and G protein activation, indicating significant receptor activity. The selectivity for D3R over D2R is particularly noteworthy, as it may reduce the risk of side effects commonly associated with non-selective dopamine receptor agonists .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on this compound and its analogs revealed critical insights into modifications that enhance D3R activity while minimizing D2R interactions. For example:
| Compound ID | D3R Agonist Activity (EC50, nM) | D2R Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
|---|---|---|---|
| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |
| 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |
| 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |
This table illustrates how specific structural modifications can lead to enhanced selectivity and potency for the desired receptor .
Neuroprotective Effects
In vivo studies have demonstrated that D3R-preferring agonists like this compound possess neuroprotective properties against neurodegeneration induced by neurotoxins such as MPTP and 6-OHDA in animal models. These findings suggest potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease .
Clinical Implications
This compound has been evaluated for its pharmacokinetic properties and safety profile. In preclinical trials, it exhibited favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses. These properties make it a candidate for further development in treating conditions related to dopaminergic dysfunction.
Example Study
In one study involving rodent models of Parkinson's disease, administration of the compound resulted in significant improvements in motor function and a reduction in dopaminergic neuron loss compared to control groups. This supports the hypothesis that selective D3R agonism can confer protective effects against dopaminergic degeneration .
属性
IUPAC Name |
1-(2-tert-butylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN2O2.2ClH/c1-23(2,3)21-9-4-5-10-22(21)28-17-20(27)16-25-11-13-26(14-12-25)19-8-6-7-18(24)15-19;;/h4-10,15,20,27H,11-14,16-17H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKDZZZIBGAVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














